Compound Description: This compound is a 5-HT1A receptor antagonist. [] The provided research details its crystalline and amorphous forms, alongside their respective compositions and potential uses. []
Compound Description: CJB 090 acts as a partial agonist of the dopamine D3 receptor. [] In studies with rhesus monkeys, it demonstrated the ability to attenuate both the discriminative and reinforcing effects of cocaine. [] Importantly, CJB 090 did not elicit cocaine-like effects itself. []
Compound Description: WAY-100635 acts as a 5-HT1A receptor ligand. [] Research focused on developing potential SPECT ligands based on its structure by modifying the cyclohexyl moiety with bridgehead iodinated bridge-fused rings. []
Compound Description: This thienopyridine derivative displays a characteristic folded conformation determined by its N—C—C—N torsion angle. [] The crystal structure reveals intermolecular C—H⋯S and C—H⋯O hydrogen bonds contributing to its packing. []
Compound Description: PF-00734200 acts as a dipeptidyl peptidase IV inhibitor. [, ] Its disposition has been extensively studied in rats, dogs, and humans, revealing primary metabolism via hydroxylation at the 5' position of the pyrimidine ring. [, ] PF-00734200 demonstrated good absorption and distribution in preclinical models and progressed to Phase 3 clinical trials for type 2 diabetes. [, ]
LSN 3213128
Compound Description: LSN 3213128 acts as a potent and selective nonclassical antifolate, specifically inhibiting aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) within the purine biosynthetic pathway. [] This inhibition leads to increased 5-aminoimidazole 4-carboxamide ribonucleotide (ZMP) levels and subsequent growth inhibition in cancer cell lines like NCI-H460 and MDA-MB-231met2. [] It demonstrates oral bioavailability and has shown promise in preclinical models of triple-negative breast cancer (TNBC). []
Compound Description: This compound is a potent IKur current blocker, demonstrating selectivity over hERG, Na, and Ca channels. [] Despite a favorable preclinical pharmacokinetic profile, its development faced challenges due to high brain penetration. [] Further optimization led to the identification of its phosphoramide prodrug with improved properties. []
Compound Description: This compound acts as a peripherally restricted cannabinoid-1 receptor antagonist. [] Developed as a potential treatment for obesity and metabolic syndrome, it demonstrated significant weight-loss effects in diet-induced obese mice. [] Notably, it exhibits a clean off-target profile and desirable properties for limiting blood-brain barrier permeability. []
Compound Description: This series of compounds was synthesized and investigated for their potential as β-secretase (BACE1) inhibitors. [] One derivative, N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide derivative 14, displayed superior BACE1 inhibition at specific concentrations. []
2‐[2‐Hydroxy‐3‐(pyridin‐3‐yl‐methyl)amino]‐, 2‐[2‐Hydroxy‐3‐(2‐pyridin‐2‐yl‐ethyl)amino]‐ and 2‐[2‐Hydroxy‐3‐(4‐N‐methyl‐piperazin‐1‐yl)‐amino]propoxybenzaldehyde‐O‐(substituted) Benzyl Oximes
Compound Description: These oxime ether-substituted aryloxypropanolamines are structurally related to the active metabolite of sarpogrelate. [] Designed for their potential interaction with 5-HT2A receptors, these compounds exhibited some affinity for the target, albeit not as potent as the model compound. []
Compound Description: NPPA, a potential template for developing anti-cancer agents against chronic myelogenous leukemia (CML), was synthesized and structurally characterized. [] While exhibiting promising interactions with the target kinase (PDB ID 2hyy) in docking studies, its energy affinity fell short compared to the control molecule Imatinib. []
methanones
Compound Description: This series of four compounds, featuring varying aryl substitutions on the piperazine ring, was synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction. [] Their crystal structures highlighted the influence of intermolecular interactions, such as hydrogen bonding and π-π stacking, on their supramolecular architectures. []
Compound Description: Fosnetupitant, formulated as a chloride hydrochloride salt, is a neurokinin receptor antagonist. [] The provided research focuses on a specific solution containing fosnetupitant in combination with palonosetron hydrochloride and dexamethasone for preventing chemotherapy-induced nausea and vomiting. []
Compound Description: The crystal structure of this molecule reveals a chair conformation for the piperazine ring and a specific N—C(=O)—C—N torsion angle. [] Weak C—H⋯O and C—H⋯π interactions contribute to its layered crystal packing. []
Compound Description: This series of compounds was identified as potent inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. [] These molecules showed promising insecticidal activity by disrupting excretory functions in mosquito larvae. []
Compound Description: This compound, particularly its various salt forms, has been extensively studied for its protein kinase inhibiting properties. [, , , , ] Research focuses on optimizing its pharmaceutical properties, including solubility and bioavailability, through salt formation and crystallization techniques. [, , , , ]
Compound Description: The crystal structure of this compound highlights its conformational features, including the relative tilts between the benzene and pyrimidine rings. [] The piperidine ring adopts a chair conformation, and intermolecular hydrogen bonds contribute to its crystal packing. []
Compound Description: This compound, structurally similar to its 2,4,6-trimethylbenzene sulfonamide counterpart, also displays characteristic conformational features in its crystal structure. [] The piperidine ring adopts a chair conformation, and intermolecular hydrogen bonds play a crucial role in its crystal packing. []
Compound Description: This compound, similar to its methyl-substituted counterparts, exhibits distinct conformational features in its crystal structure, with two independent molecules in the asymmetric unit. [] Intermolecular hydrogen bonds and aromatic π-π stacking interactions contribute to its crystal packing. []
Compound Description: This compound acts as a PDGF receptor tyrosine kinase inhibitor and is explored as a potential treatment for angiotensin II-induced diseases, including hypertension. [, ] Research suggests its potential use in combination therapies alongside other antihypertensive agents. [, ]
methanone
Compound Description: This 2-methoxy substituted derivative exhibits unique structural features compared to its 4-methyl and 4-chloro analogues, particularly in the torsion angle and disorder of specific groups. [] Its crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds forming chains and an intramolecular C—H⋯N hydrogen bond. []
Compound Description: This series of compounds, including their corresponding alcohols, was synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors. [] One derivative, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e), exhibited micromolar affinity for the receptor. []
Compound Description: This series of compounds was synthesized and assessed for antitumor activity against various cancer cell lines. [] Notably, two compounds, 2-(((4-(4-(pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole (13h) and 2-(((4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole (13i), exhibited potent activity against PC-3 cells. []
Compound Description: The crystal structure of this compound reveals a characteristic conformation stabilized by a weak intramolecular π-π stacking interaction between the pyrimidine and chlorobenzene rings. [] Intermolecular hydrogen bonds contribute to its crystal packing, forming tapes along a specific axis. []
Compound Description: This compound, structurally similar to its chlorobenzene counterpart, also exhibits specific conformational features in its crystal structure, stabilized by weak intramolecular π-π stacking interactions. [] A network of intermolecular hydrogen bonds contributes to its three-dimensional supramolecular structure. []
Compound Description: UR-DEBa176 is a (partial) agonist of histamine H4 receptors (H4Rs), displaying comparable potency at human, mouse, and rat H4Rs. [] Its tritiated form, [3H]UR-DEBa176, serves as a valuable radioligand for studying H4R binding affinities. []
Compound Description: This compound, particularly its acid addition salts with citric acid, hydrochloric acid, methanesulfonic acid, oxalic acid, and tartaric acid, is the subject of the provided research. []
Compound Description: MK-8033 is a specific dual c-Met/Ron kinase inhibitor designed to minimize time-dependent inhibition of CYP3A4. [] It demonstrates preferential binding to the activated kinase conformation and has shown efficacy in inhibiting tumor growth in preclinical models. []
1-(alkyl), 1-(heteroaryl)alkyl, and 1-((aryl)alkyl)-7-(pyrimidin-4-yl)imidazo[1,2-a]pyrimidin-5(1H)-one derivatives
Compound Description: This series of imidazo[1,2-a]pyrimidone derivatives was investigated for their potential biological activities. []
Compound Description: This compound and its derivatives were synthesized and characterized as part of an exploration into the biological activity of 1,2,4-triazole derivatives. []
Compound Description: This series of compounds was explored for their potential as cholinergic ligands, specifically targeting nAChRs, for treating psychotic and neurodegenerative disorders. []
Compound Description: This series of compounds was designed, synthesized, and evaluated for their antibacterial activity and potential as L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6P) inhibitors. []
Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals that the indole and thiophene rings are not coplanar. [] Intermolecular N-H…O hydrogen bonds and C-H…π interactions stabilize its crystal packing. []
Compound Description: This series of oxazolidinone derivatives, incorporating a thieno-pyridine ring system, was synthesized and evaluated for antimicrobial activity against Gram-positive bacteria. [] Several derivatives demonstrated promising activity, with some exhibiting potency comparable to reference drug substances. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.